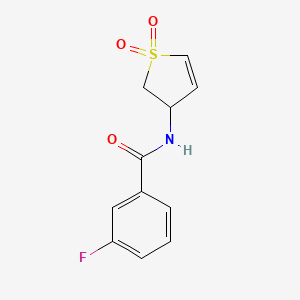

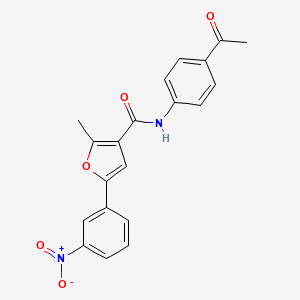

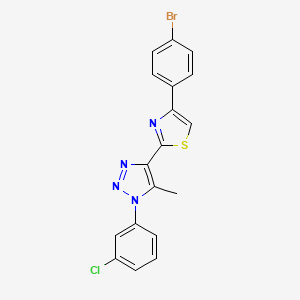

![molecular formula C20H15BrN2O2S B3013848 2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole CAS No. 400064-69-9](/img/structure/B3013848.png)

2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the benzimidazole derivatives discussed in the research. Benzimidazole derivatives are known for their wide range of biological activities and are often explored for their pharmaceutical potential .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the condensation of o-phenylenediamine with carboxylic acids in the presence of polyphosphoric acid to yield 2-heteroarylbenzimidazoles . Another method described involves the use of benzothiadiazole-4-sulfonyl chloride as a benzimidazole equivalent, reacting with amines followed by reductive desulfurization to produce substituted benzimidazole sulfonamides . Additionally, an Ir-catalyzed annulation of imidamides with sulfonyl azides has been developed to obtain 1,2-disubstituted benzimidazoles, which are important building blocks for organic synthesis and drug discovery .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques. For instance, the molecular structures of certain metal complexes of benzimidazole derived sulfonamide were determined by X-ray diffraction analysis . Vibrational spectra, such as FT-IR and FT-Raman, along with computational methods like DFT, have been employed to study the structure of 2-(4-Bromophenyl)-1H-benzimidazole, providing insights into the optimized molecular geometry and vibrational wavenumbers .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a range of chemical reactions. For example, 2-((2-Pyridylmethyl)sulfinyl)benzimidazoles exhibit chemical behavior in acidic medium, where protonation of the sulfoxide and subsequent elimination of water forms a sulfenium ion, leading to various products depending on the presence of external nucleophiles . The tautomerism of 2-heteroarylbenzimidazoles in solution has also been observed, which is a process where protons are relayed between stacked molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be characterized by elemental analysis, conductivity measurements, magnetic susceptibility, and spectroscopic methods such as FT-IR and NMR . The molar conductivity data can reveal whether the metal complexes are electrolytes or non-electrolytes . The vibrational spectra provide information on the molecular vibrations and can be used to deduce the chemical structure and bonding . Additionally, the antimicrobial activity of these compounds can be assessed against various bacterial and fungal strains, contributing to their potential as pharmaceutical agents .

Applications De Recherche Scientifique

Antimicrobial Activity

Benzimidazole and sulfonamide moieties, integral to compounds like 2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole, are found in many pharmaceutically active molecules. Research has shown that these compounds exhibit potential antimicrobial activity against various bacterial strains. One study synthesized ligands from saccharin as precursors and evaluated their antimicrobial efficacy, highlighting the antibacterial potency of certain benzimidazole derivatives (Ashraf et al., 2016).

Antioxidant and Antiradical Activity

Compounds like 2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole have been studied for their antioxidant properties. A study focused on synthesizing and investigating in vitro antioxidant activity of 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles found significant antioxidant activity, suggesting potential for therapeutic applications (Spasov et al., 2022).

Nonlinear Optical (NLO) Properties

Another significant application of these compounds is in nonlinear optics. A study on N-1-sulfonyl substituted derivatives of benzimidazoles showed promising results in terms of nonlinear optic characteristics, indicating their potential in hi-tech applications like photonics (Aslam et al., 2022).

Structural and Mechanistic Studies

The structural properties of 2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole and related compounds have also been extensively studied. Research involving the crystal structure and synthesis of these compounds provides insights into their molecular behavior and potential applications in material science and drug design (González-Padilla et al., 2014).

Synthesis and Chemical Transformations

The synthesis and chemical transformation of benzimidazole derivatives are crucial for their application in various fields. Studies have focused on developing efficient methods for synthesizing these compounds, exploring their reactivity and potential for creating new chemical entities (Yang et al., 2021).

Propriétés

IUPAC Name |

2-benzyl-1-(4-bromophenyl)sulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O2S/c21-16-10-12-17(13-11-16)26(24,25)23-19-9-5-4-8-18(19)22-20(23)14-15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRMNWXNLFBTFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1-(4-bromophenyl)sulfonylbenzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

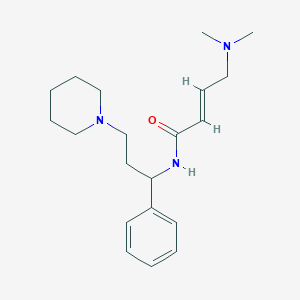

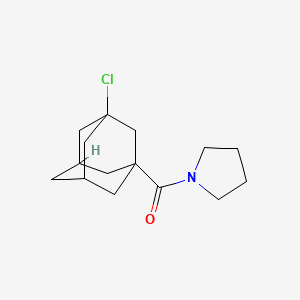

![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)

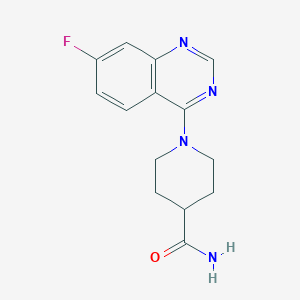

![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)

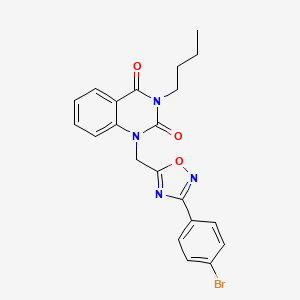

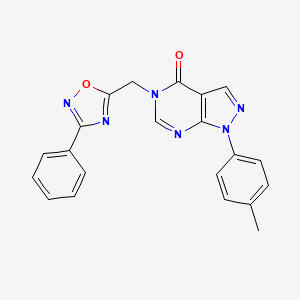

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)